molecular formula C3H4O3 B1329439 Acetic formic anhydride CAS No. 2258-42-6

Acetic formic anhydride

Cat. No. B1329439
CAS RN: 2258-42-6
M. Wt: 88.06 g/mol
InChI Key: ORWKVZNEPHTCQE-UHFFFAOYSA-N
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Patent
US07939528B2

Procedure details

Formic acetic anhydride was prepared by adding 96% formic acid (1.24 ml, 32.2 mmol) to acetic anhydride (1.52 ml, 16.1 mmol) and stirring for 1 hour. (Ref: Org. Process Research & Development, 2000, 4, p. 567-570). Formic acetic anhydride (0.16 ml, 0.87 mmol) was added to a solution of 1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate (430 mg, 0.79 mmol) in 20 mL of tetrahydrofuran. The reaction mixture was stirred for 30 minutes then quenched with 2 mL of 1N NaOH and stirred vigorously. The reaction was passed through a Varian Chem Elute™ 1010 tube that was pretreated for five minutes with 2 mL of 1N NaOH. The tube was eluted with ethyl acetate. The eluent was dried over MgSO4 and concentrated to give 1,1-dimethylethyl 2,3-dihydro-1H-inden-2-yl[(4-{[4-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-3-(formylamino)phenyl]oxy}phenyl)methyl]carbamate. (M-1) 572.0, 2.93 min (LC/MS method B)
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.[C:4]([O:7][C:8](=[O:10])C)(=[O:6])[CH3:5].[C:11](OC=O)(=O)C.CC([N:21]([C:25]1[CH:30]=[CH:29][C:28]([O:31][C:32]2[CH:37]=[CH:36][C:35]([CH2:38][N:39]([CH:47]3[CH2:55][C:54]4[C:49](=[CH:50][CH:51]=[CH:52][CH:53]=4)[CH2:48]3)[C:40]([O:42][C:43]([CH3:46])([CH3:45])[CH3:44])=[O:41])=[CH:34][CH:33]=2)=[CH:27][C:26]=1[NH2:56])[C:22](=[O:24])[O-:23])(C)C.O1[CH2:61][CH2:60][CH2:59]C1>>[C:4]([O:7][CH:8]=[O:10])(=[O:6])[CH3:5].[CH2:48]1[C:49]2[C:54](=[CH:53][CH:52]=[CH:51][CH:50]=2)[CH2:55][CH:47]1[N:39]([CH2:38][C:35]1[CH:36]=[CH:37][C:32]([O:31][C:28]2[CH:29]=[CH:30][C:25]([NH:21][C:22]([O:23][C:60]([CH3:59])([CH3:61])[CH3:11])=[O:24])=[C:26]([NH:56][CH:1]=[O:3])[CH:27]=2)=[CH:33][CH:34]=1)[C:40](=[O:41])[O:42][C:43]([CH3:45])([CH3:46])[CH3:44]

Inputs

Step One
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
1.52 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C)(=O)OC=O
Name
1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate
Quantity
430 mg
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)C1=C(C=C(C=C1)OC1=CC=C(C=C1)CN(C(=O)OC(C)(C)C)C1CC2=CC=CC=C2C1)N
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
then quenched with 2 mL of 1N NaOH
STIRRING
Type
STIRRING
Details
stirred vigorously
WASH
Type
WASH
Details
Elute™ 1010 tube that
WAIT
Type
WAIT
Details
was pretreated for five minutes with 2 mL of 1N NaOH
Duration
5 min
WASH
Type
WASH
Details
The tube was eluted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The eluent was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC=O
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)N(C(OC(C)(C)C)=O)CC1=CC=C(C=C1)OC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.